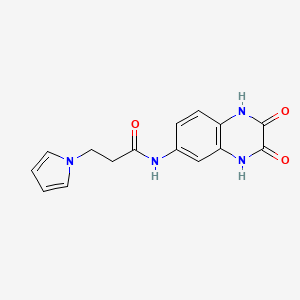![molecular formula C22H22N6O5 B10994422 N-[5-(2,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10994422.png)
N-[5-(2,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2,4-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE is a complex organic compound that features a triazole ring and a benzodiazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE typically involves multi-step organic reactionsThe benzodiazepine moiety is then synthesized separately and coupled with the triazole derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[5-(2,4-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(2,4-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring and benzodiazepine moiety contribute to its binding affinity and activity at various receptors and enzymes. This interaction can modulate biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares a similar triazole structure but differs in its substituents.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a dimethoxyphenyl group, but with a pyrazoline ring instead of a triazole.
Uniqueness
N-[5-(2,4-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE is unique due to its combination of a triazole ring and a benzodiazepine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H22N6O5 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide |
InChI |
InChI=1S/C22H22N6O5/c1-32-12-7-8-14(17(11-12)33-2)19-26-22(28-27-19)25-18(29)10-9-16-21(31)23-15-6-4-3-5-13(15)20(30)24-16/h3-8,11,16H,9-10H2,1-2H3,(H,23,31)(H,24,30)(H2,25,26,27,28,29) |
InChI Key |
ZDWBLVQYJMYAKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NN2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10994339.png)
![6-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}hexanoic acid](/img/structure/B10994343.png)
![N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10994346.png)
![11-[(7-Hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-6-YL)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B10994351.png)
![N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide](/img/structure/B10994359.png)

![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10994388.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-hydroxyquinazolin-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B10994393.png)
![N-(3-chloro-4-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10994395.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B10994398.png)
![methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10994400.png)
![(4-Hydroxy-6-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10994402.png)
![3-(2-methoxyphenyl)-1-[4-(9H-purin-6-yl)piperazino]-1-propanone](/img/structure/B10994410.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-one](/img/structure/B10994417.png)
